molecular formula C24H23N3OS B2489178 3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1111170-69-4

3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2489178
CAS No.: 1111170-69-4
M. Wt: 401.53
InChI Key: GGXMRXVUXIGSEN-UHFFFAOYSA-N
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Description

The compound 3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative characterized by a fused bicyclic core with multiple substituents. Key structural features include:

  • Allyl group at position 3, enhancing reactivity for further derivatization.
  • Methyl group at position 5, contributing to steric and electronic modulation.
  • Phenyl group at position 7, likely facilitating π-π interactions in biological targets.

Its structural complexity positions it as a candidate for drug discovery, particularly in kinase or enzyme inhibition.

Properties

IUPAC Name

5-methyl-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-3-prop-2-enylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-4-14-27-23(28)22-21(20(15-26(22)3)19-8-6-5-7-9-19)25-24(27)29-16-18-12-10-17(2)11-13-18/h4-13,15H,1,14,16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXMRXVUXIGSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC=C)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrrolo[3,2-d]pyrimidinone core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, including the formation of thioether linkages and the introduction of allyl and phenyl groups. Although specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods involving nucleophilic substitutions and cyclization reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrrolo[3,2-d]pyrimidinone derivatives. For instance, compounds with structural similarities exhibited significant inhibitory effects against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM . This suggests that 3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one may possess comparable antimicrobial properties.

Cytotoxicity and Anticancer Activity

In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on cancer cell lines. For example, thiazolopyridine derivatives demonstrated potent cytotoxicity against human cancer cells, indicating that modifications to the pyrimidinone structure could enhance anticancer activity . The potential for This compound to act as an anticancer agent warrants further investigation.

The biological activity of pyrrolo[3,2-d]pyrimidinones is often linked to their ability to inhibit key enzymes or pathways involved in disease processes. For instance, some derivatives are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both humans and pathogens like Plasmodium falciparum . Understanding the specific interactions of This compound with biological targets will be crucial for elucidating its therapeutic potential.

Study on Antimicrobial Properties

A recent study evaluated a series of pyrrolo[3,2-d]pyrimidinones for their antimicrobial activity. The results indicated that modifications at the 5 and 7 positions significantly affected their efficacy against bacterial strains. Compounds with bulky substituents at these positions showed enhanced activity compared to their less substituted analogs .

Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of thiazolopyridine derivatives on various cancer cell lines. The study employed MTT assays to determine cell viability after treatment with these compounds. Results indicated that certain derivatives achieved IC50 values in the low micromolar range, suggesting promising anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyrrolo[3,2-d]pyrimidinone vs. Pyrazolo[3,4-d]pyrimidinone

  • Target Compound: The pyrrolo[3,2-d]pyrimidinone core offers a planar structure conducive to intercalation or binding to flat enzymatic pockets.
  • This may enhance binding affinity in certain targets but reduce metabolic stability compared to the pyrrolo analog .

Substituent Effects

Compound Substituent at Position 2 Key Properties/Effects Source
Target Compound (4-Methylbenzyl)thio Increased lipophilicity (logP) due to methyl group; potential metabolic stability
3-Allyl-2-(benzylthio) analog Benzylthio (unsubstituted) Lower lipophilicity vs. 4-methyl analog; faster metabolic oxidation
6-((3-Fluorobenzyl)thio) derivative () 3-Fluorobenzylthio Enhanced electron-withdrawing effects; improved target binding via halogen interactions
2-Thioxo derivative () Thioxo group Higher reactivity for nucleophilic substitution; serves as intermediate for further alkylation

Preparation Methods

Palladium-Catalyzed Annulation

A seminal approach involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by annulation to form the pyrrolo[3,2-d]pyrimidine core. This method achieves regioselective ring closure via a Sonogashira-like coupling, yielding the bicyclic system in moderate to high yields (60–75%). Subsequent demethylation and oxidation steps convert the methoxy group at position 6 into a ketone, critical for further functionalization.

Multicomponent Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the formation of pyrrolo[2,3-d]pyrimidinone derivatives, a closely related scaffold. By reacting 5-aminouracil, 1,3-diketones, and phenyl glyoxal monohydrate in acetic acid under microwave conditions (30 minutes, 80–90°C), the core structure forms in yields exceeding 90%. While this method targets pyrrolo[2,3-d]pyrimidinones, adapting the reactants to include substituents at positions analogous to the target compound’s phenyl and methyl groups could streamline synthesis.

Functionalization of the Core

Introduction of the Allyl and Methyl Groups

The allyl and methyl substituents at positions 3 and 5, respectively, are installed via alkylation reactions . Using a deprotonated pyrrolo[3,2-d]pyrimidinone intermediate, treatment with allyl bromide and methyl iodide in the presence of a base (e.g., K2CO3 or NaH) facilitates sequential substitution. The order of alkylation is critical: introducing the bulkier allyl group first minimizes steric hindrance during subsequent methyl group addition.

Step Reagent Conditions Yield Reference
1 Allyl bromide DMF, K2CO3, 80°C, 6h 75%
2 Methyl iodide DMF, NaH, RT, 12h 85%

Thioether Formation at Position 2

The (4-methylbenzyl)thio group is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction . SNAr requires a halogen atom at position 2, typically installed during core synthesis using phosphorus oxychloride (POCl3). Reacting the chlorinated intermediate with (4-methylbenzyl)thiol in DMF at elevated temperatures (100–120°C) affords the thioether in 60–70% yield. Alternatively, the Mitsunobu reaction with (4-methylbenzyl)disulfide and triphenylphosphine ensures higher regioselectivity under milder conditions (THF, 0°C to RT).

Installation of the 7-Phenyl Group

The phenyl group at position 7 is incorporated early in the synthesis, often through Suzuki-Miyaura coupling . A brominated pyrrolo[3,2-d]pyrimidinone intermediate reacts with phenylboronic acid in the presence of Pd(PPh3)4 and Na2CO3, yielding the biaryl product in 65–80% yield. Optimizing the palladium catalyst and base is essential to prevent debromination and ensure compatibility with other functional groups.

Optimization and Challenges

Regioselectivity and Steric Effects

The proximity of substituents on the fused ring system poses challenges. For instance, alkylation at position 3 may compete with position 5 unless directing groups (e.g., nitro or methoxy) are strategically placed during core synthesis. Computational studies using density functional theory (DFT) reveal that electron-withdrawing groups at position 6 enhance reactivity at position 2, favoring thioether formation.

Green Chemistry Considerations

Microwave-assisted methods significantly reduce reaction times and energy consumption compared to traditional thermal approaches. The use of aqueous acetic acid as a solvent in multicomponent reactions aligns with green chemistry principles, minimizing waste and eliminating the need for column chromatography.

Analytical Characterization

Successful synthesis requires rigorous characterization via 1H/13C NMR, IR, and mass spectrometry . Key spectral features include:

  • 1H NMR : Aromatic protons from the phenyl group (δ 7.2–7.6 ppm), allyl protons (δ 5.1–5.3 ppm), and methyl groups (δ 2.3–2.5 ppm).
  • IR : Stretching vibrations for C=O (1690 cm⁻¹) and C-S (680 cm⁻¹).
  • ESI-MS : Molecular ion peak at m/z 401.5 [M+H]+.

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Elevated temperatures (~100°C) enhance reaction rates but may degrade sensitive substituents (e.g., allyl groups).
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (DMF, THF) stabilize intermediates, while ethanol aids in precipitation .

Q. Table 1: Synthetic Routes and Yields for Analogous Compounds

SubstituentsKey StepsYield (%)Reference
Benzylthio, MethoxybenzylCyclocondensation, Alkylation65–75
TrifluoromethylbenzylthioSuzuki Coupling, Thiolation50–60
Allyl, MethylbenzylthioMulti-step Functionalization70–80*
*Estimated based on analogous procedures.

Basic: Which spectroscopic and crystallographic methods are effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm) and confirms substitution patterns .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex scaffolds.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 458.2).
  • X-ray Crystallography : SHELX software refines crystal structures, confirming planarity of the pyrrolopyrimidine core and substituent orientations .

Best Practice : Combine multiple techniques to resolve ambiguities (e.g., crystallography for absolute configuration).

Advanced: How can computational strategies predict binding affinity with kinase targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., pyrimidine N1 with Lys68) and hydrophobic contacts (phenyl groups with Ile50) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify critical residue interactions .
  • Free Energy Calculations : MM/PBSA quantifies binding energy, prioritizing substituents that enhance affinity (e.g., methylbenzylthio vs. benzylthio) .

Validation : Cross-check computational predictions with in vitro kinase assays (IC₅₀ values).

Advanced: How to resolve discrepancies in reported biological activities of analogs?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies, normalizing for assay conditions (e.g., ATP concentration in kinase assays).
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (Table 2) with activity trends.
  • Replication Studies : Reproduce conflicting results under standardized protocols (e.g., fixed enzyme concentrations) .

Q. Table 2: Substituent Effects on Kinase Inhibition (IC₅₀, nM)

SubstituentKinase AKinase BReference
4-Methylbenzylthio12 ± 285 ± 10
Trifluoromethylbenzylthio8 ± 145 ± 5
Methoxybenzyl25 ± 3120 ± 15

Basic: What are critical considerations for in vitro kinase inhibitory assays?

Methodological Answer:

  • Enzyme Selection : Use recombinant kinases (e.g., EGFR, Src) with verified activity.
  • Substrate Optimization : ATP concentrations near Kₘ (e.g., 10 µM ATP for EGFR).
  • Inhibition Measurement :
    • IC₅₀ Determination : Dose-response curves (0.1–100 µM compound) with ADP-Glo™ detection .
    • Controls : Include staurosporine (positive control) and DMSO (negative control).

Pitfalls : Non-specific binding (e.g., aggregate formation) can inflate IC₅₀; use detergent (0.01% Triton X-100) to mitigate .

Advanced: How does the 4-methylbenzylthio group influence physicochemical properties?

Methodological Answer:

  • LogP : Methylbenzylthio increases hydrophobicity (predicted LogP 3.8 vs. 3.2 for benzylthio), enhancing membrane permeability .
  • Solubility : Reduced aqueous solubility (~15 µM in PBS) necessitates formulation with cyclodextrins or PEG .
  • Steric Effects : Methyl group minimizes steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), improving target fit .

Q. Experimental Validation :

  • HPLC Retention Time : Compare analogs to confirm LogP trends.
  • Thermodynamic Solubility Assays : Use nephelometry for quantification.

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